molecular formula C11H15ClFN B15236665 (R)-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine hcl

(R)-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine hcl

Cat. No.: B15236665
M. Wt: 215.69 g/mol
InChI Key: ARQQUNNKLAOOTM-RFVHGSKJSA-N
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Description

®-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine hydrochloride is a chiral amine compound that features a fluorinated aromatic ring and an alkene group. This compound is of interest in various fields such as medicinal chemistry, organic synthesis, and materials science due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methylbenzaldehyde and a suitable chiral amine.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to form the amine.

    Hydrochloride Salt Formation: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The alkene group can be oxidized to form epoxides or diols.

    Reduction: The alkene group can be reduced to form saturated amines.

    Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Epoxides: Formed from the oxidation of the alkene group.

    Saturated Amines: Formed from the reduction of the alkene group.

    Substituted Aromatics: Formed from nucleophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Ligand: Acts as a ligand in coordination chemistry.

Biology

    Enzyme Inhibitor: Potential use as an enzyme inhibitor in biochemical studies.

    Chiral Selector: Used in chiral chromatography for the separation of enantiomers.

Medicine

    Drug Development: Investigated for its potential as a pharmaceutical intermediate.

    Therapeutic Agent: Potential therapeutic applications due to its unique structural features.

Industry

    Material Science: Used in the development of novel materials with specific properties.

    Catalysis: Employed as a catalyst or catalyst precursor in various industrial processes.

Mechanism of Action

The mechanism of action of ®-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom and the chiral center can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine hydrochloride: The enantiomer of the compound.

    1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine: The non-chiral version without the hydrochloride salt.

    1-(4-Fluoro-2-methylphenyl)butane-1-amine: The saturated analog without the alkene group.

Uniqueness

    Chirality: The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer.

    Fluorine Substitution: The presence of the fluorine atom can enhance metabolic stability and binding interactions.

    Alkene Group: The alkene group provides a site for further functionalization and chemical reactions.

Properties

Molecular Formula

C11H15ClFN

Molecular Weight

215.69 g/mol

IUPAC Name

(1R)-1-(4-fluoro-2-methylphenyl)but-3-en-1-amine;hydrochloride

InChI

InChI=1S/C11H14FN.ClH/c1-3-4-11(13)10-6-5-9(12)7-8(10)2;/h3,5-7,11H,1,4,13H2,2H3;1H/t11-;/m1./s1

InChI Key

ARQQUNNKLAOOTM-RFVHGSKJSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@@H](CC=C)N.Cl

Canonical SMILES

CC1=C(C=CC(=C1)F)C(CC=C)N.Cl

Origin of Product

United States

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